

# Discovery and synthesis of D-Val-Leu-Lys-chloromethylketone

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## Compound of Interest

Compound Name: **D-Val-Leu-Lys-chloromethylketone**

Cat. No.: **B15545133**

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An In-depth Technical Guide to the Discovery and Synthesis of **D-Val-Leu-Lys-chloromethylketone**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**D-Val-Leu-Lys-chloromethylketone** (D-VLK-CMK) is a synthetic tripeptide derivative that acts as an irreversible inhibitor of serine proteases, most notably thrombin. As a crucial enzyme in the blood coagulation cascade, thrombin represents a significant target for anticoagulant therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of D-VLK-CMK and related peptide chloromethyl ketones. Detailed experimental protocols, quantitative data on enzyme inhibition, and visualizations of key pathways and processes are presented to serve as a valuable resource for researchers in drug discovery and development.

## Introduction: The Discovery of Peptide Chloromethyl Ketones as Serine Protease Inhibitors

The development of peptide chloromethyl ketones as affinity labels for serine proteases marked a significant advancement in the study of enzyme mechanisms and the design of specific inhibitors. The underlying principle involves a peptide sequence that mimics the natural substrate of the target protease, directing the reactive chloromethyl ketone moiety to the

enzyme's active site. This results in the irreversible alkylation of a critical histidine residue within the catalytic triad (Serine, Histidine, Aspartate), leading to the inactivation of the enzyme.

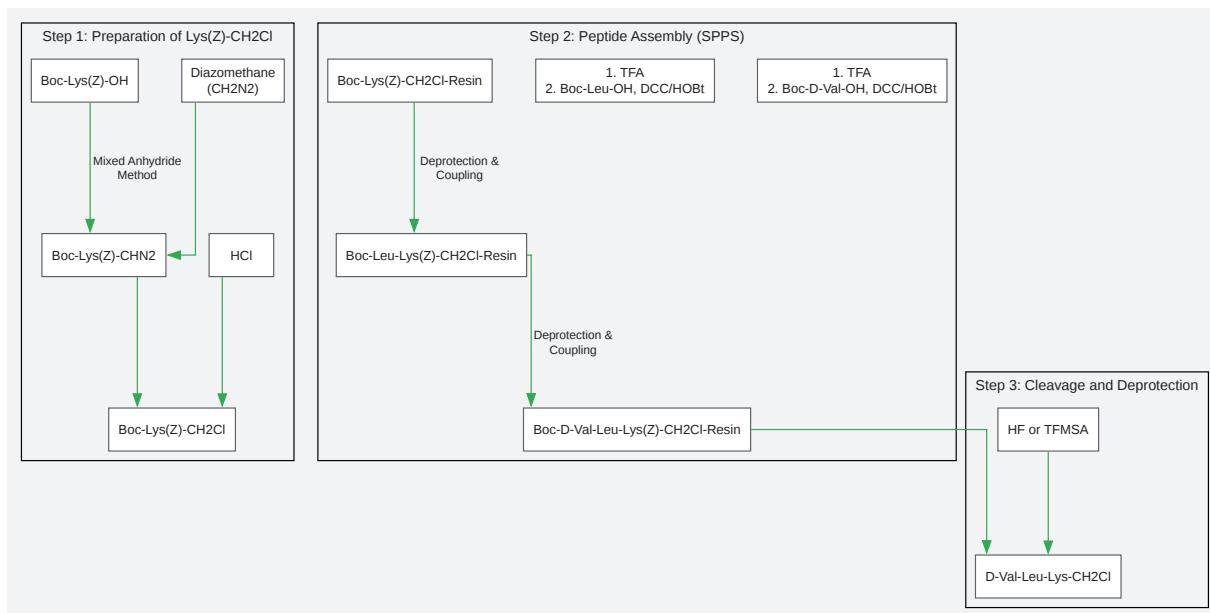
While a specific discovery paper for **D-Val-Leu-Lys-chloromethylketone** is not readily available in the public domain, its development follows the logical progression of research on substrate-like inhibitors. Early work focused on inhibitors for proteases like chymotrypsin and trypsin, with compounds such as Tosyl-L-phenylalanine chloromethyl ketone (TPCK) and Tosyl-L-lysine chloromethyl ketone (TLCK). Subsequent research extended this concept to other proteases, including thrombin, by designing peptide sequences that correspond to their specific cleavage sites. The D-amino acid at the P3 position (D-Valine in this case) often confers increased resistance to degradation by other proteases, enhancing the inhibitor's specificity and stability.

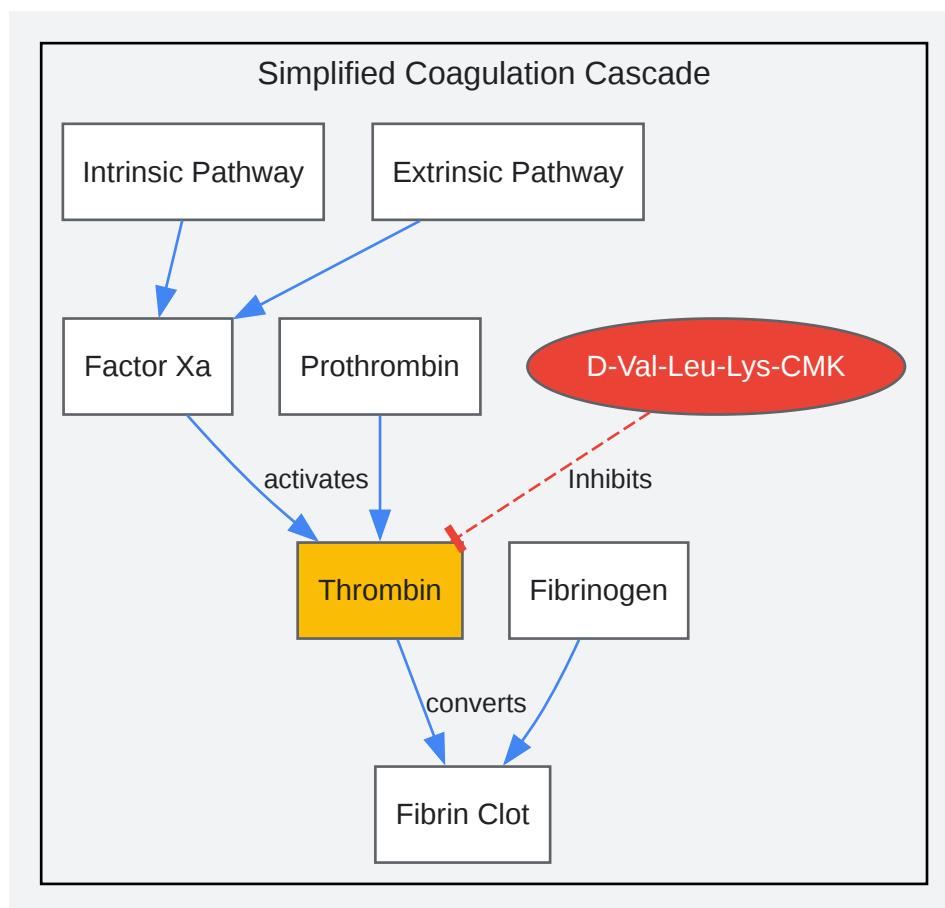
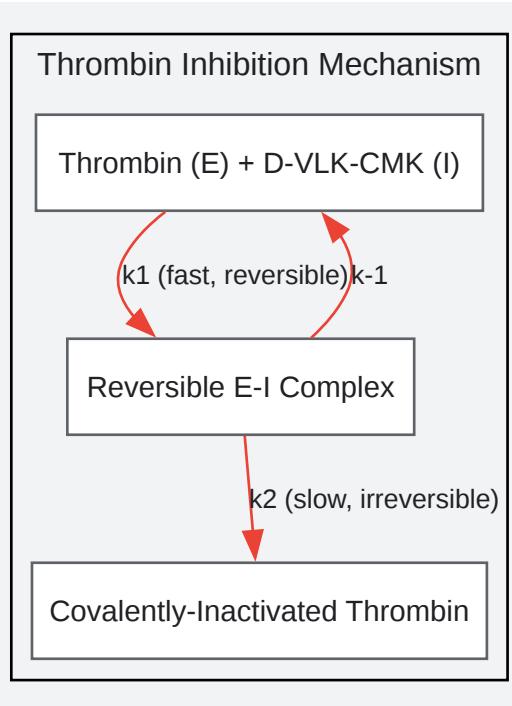
## Synthesis of D-Val-Leu-Lys-chloromethylketone

The synthesis of **D-Val-Leu-Lys-chloromethylketone** can be achieved through established methods of peptide chemistry, either by solution-phase or solid-phase peptide synthesis (SPPS). The general strategy involves the sequential coupling of the protected amino acids followed by the introduction of the chloromethyl ketone group at the C-terminus of the lysine residue.

## General Synthetic Scheme

A plausible synthetic route, based on established procedures for similar peptide chloromethyl ketones, is outlined below. This method utilizes standard protecting groups in peptide synthesis, such as Boc (tert-butyloxycarbonyl) for the  $\alpha$ -amino groups and Z (benzyloxycarbonyl) for the lysine side-chain amino group.





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